3-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazole
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Overview
Description
3-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a phenylethyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazole typically involves the S-alkylation of 4H-1,2,4-triazole-3-thiol with 1-phenylethyl halides under basic conditions. The reaction is carried out in an alkaline medium, often using bases such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Nucleophilic substitution reactions often use reagents such as alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Oxidation of the sulfanyl group yields sulfoxides or sulfones.
Substitution: Substitution reactions yield various alkyl or aryl derivatives of the triazole compound.
Scientific Research Applications
3-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activity.
Mechanism of Action
The mechanism of action of 3-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazole involves its interaction with biological targets, such as enzymes or receptors. The phenylethyl sulfanyl group may enhance the compound’s ability to bind to specific molecular targets, thereby modulating their activity. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 4-ethyl-5-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol
- 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Uniqueness
3-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazole is unique due to the presence of the phenylethyl sulfanyl group, which imparts distinct chemical and biological properties. This differentiates it from other triazole derivatives that may lack this specific substituent .
Properties
Molecular Formula |
C10H11N3S |
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Molecular Weight |
205.28 g/mol |
IUPAC Name |
5-(1-phenylethylsulfanyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H11N3S/c1-8(9-5-3-2-4-6-9)14-10-11-7-12-13-10/h2-8H,1H3,(H,11,12,13) |
InChI Key |
XAXUPNZFMUWXOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NC=NN2 |
Origin of Product |
United States |
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